molecular formula C9H11N3O2 B12458078 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

Cat. No.: B12458078
M. Wt: 193.20 g/mol
InChI Key: YJSIBUMHXGCMTQ-UHFFFAOYSA-N
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Description

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an amino group, a cyano group, and a carboxamide group attached to a furan ring. Its unique structure makes it an interesting subject for chemical synthesis and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide typically involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds.

    Introduction of Functional Groups: The amino, cyano, and carboxamide groups are introduced through a series of substitution reactions. For example, the amino group can be introduced via nucleophilic substitution, while the cyano group can be added through a cyanation reaction.

    Final Assembly: The final step involves the coupling of the functionalized furan ring with N,N,2-trimethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize automated systems to control reaction conditions precisely, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The amino and cyano groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Amino derivatives with reduced cyano groups.

    Substitution: Substituted furan derivatives with various functional groups.

Scientific Research Applications

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to produce physiological effects.

    Altering Gene Expression: Influencing the expression of genes related to cell growth and differentiation.

Comparison with Similar Compounds

Similar Compounds

    5-amino-4-cyano-N,N,3-trimethylthiophene-2-carboxamide: Similar structure but with a thiophene ring instead of a furan ring.

    5-amino-4-cyano-1H-pyrazole: Contains a pyrazole ring instead of a furan ring.

    2-cyano-N-(2-nitrophenyl)acetamide: Similar functional groups but different core structure.

Uniqueness

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide is unique due to its specific combination of functional groups and the presence of a furan ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C9H11N3O2

Molecular Weight

193.20 g/mol

IUPAC Name

5-amino-4-cyano-N,N,2-trimethylfuran-3-carboxamide

InChI

InChI=1S/C9H11N3O2/c1-5-7(9(13)12(2)3)6(4-10)8(11)14-5/h11H2,1-3H3

InChI Key

YJSIBUMHXGCMTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(O1)N)C#N)C(=O)N(C)C

Origin of Product

United States

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